molecular formula C20H20N4O4S B294558 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294558
M. Wt: 412.5 g/mol
InChI Key: DINWQOAYDWQEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of various enzymes such as topoisomerase II and cyclin-dependent kinases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals. However, further studies are required to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and low toxicity. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several future directions for the study of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient synthesis methods, the study of its potential applications in other fields such as catalysis and sensors, and the development of analogs with improved properties. Additionally, further studies are required to determine the long-term effects of this compound on human health and to optimize its use as a potential anticancer agent.
Conclusion:
In conclusion, 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results as a potential anticancer agent and has potential applications in various fields such as material science and agriculture. Further studies are required to determine the long-term effects of this compound on human health and to optimize its use as a potential therapeutic agent.

Synthesis Methods

The synthesis of 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenol, 3,4,5-trimethoxybenzaldehyde, and 4-amino-5-(2-methylphenoxy)-2-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent at an elevated temperature and under reflux conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The compound 6-[(2-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In material science, this compound has been used as a building block for the synthesis of various materials such as metal-organic frameworks and covalent organic frameworks. In agriculture, this compound has been studied for its potential as a plant growth regulator.

properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-12-7-5-6-8-14(12)28-11-17-23-24-19(21-22-20(24)29-17)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3

InChI Key

DINWQOAYDWQEEL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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